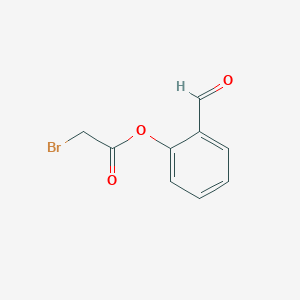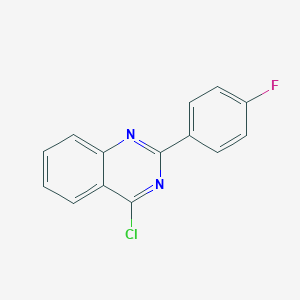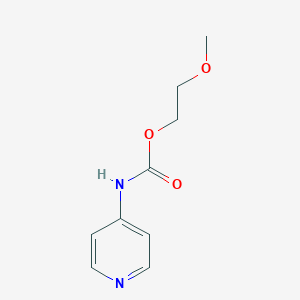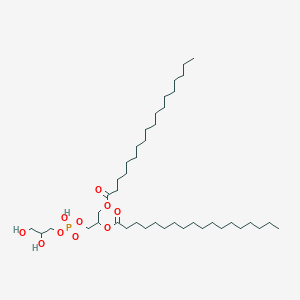![molecular formula C22H26O8 B054444 (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol CAS No. 114935-17-0](/img/structure/B54444.png)
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is commonly referred to as "4R,5R-dihydroxy-2-methoxydioxane" and has been found to have a wide range of applications, including in the field of medicine and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol involves the inhibition of the activity of certain enzymes that are involved in the inflammatory response. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol in lab experiments include its potential use in the development of new anti-inflammatory and anti-cancer drugs. Its ability to inhibit the activity of COX-2 and 5-LOX makes it a potential candidate for the treatment of various inflammatory diseases and cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol. These include:
1. Further research on the safety and efficacy of this compound in the treatment of various inflammatory diseases and cancer.
2. Development of new drugs based on the structure of this compound that have improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential use of this compound in the treatment of Alzheimer's disease.
4. Investigation of the potential use of this compound in the development of new anti-viral drugs.
5. Investigation of the potential use of this compound in the development of new anti-bacterial drugs.
In conclusion, (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol is a chemical compound that has potential applications in various fields of scientific research. Its ability to inhibit the activity of COX-2 and 5-LOX makes it a potential candidate for the treatment of various inflammatory diseases and cancer. However, further research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol involves several steps. The first step involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenyl)-1,3-dioxolane-4-methanol. The second step involves the reaction of this compound with sodium hydroxide to form 2-(4-methoxyphenyl)-1,3-dioxolane-4-methanol sodium salt. The third step involves the reaction of this compound with 5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxane-4,6-dione to form (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol.
Applications De Recherche Scientifique
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol has been found to have potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
114935-17-0 |
|---|---|
Nom du produit |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol |
Formule moléculaire |
C22H26O8 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C22H26O8/c1-25-15-7-3-13(4-8-15)21-27-11-17(23)19(29-21)20-18(24)12-28-22(30-20)14-5-9-16(26-2)10-6-14/h3-10,17-24H,11-12H2,1-2H3/t17-,18-,19-,20-,21?,22?/m1/s1 |
Clé InChI |
NWPMHCHSJLRWII-ZHEILYIOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2OC[C@H]([C@@H](O2)[C@H]3[C@@H](COC(O3)C4=CC=C(C=C4)OC)O)O |
SMILES |
COC1=CC=C(C=C1)C2OCC(C(O2)C3C(COC(O3)C4=CC=C(C=C4)OC)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2OCC(C(O2)C3C(COC(O3)C4=CC=C(C=C4)OC)O)O |
Synonymes |
1,3:4,6-BIS-O-(4-METHOXYBENZYLIDENE)- D-MANNITOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



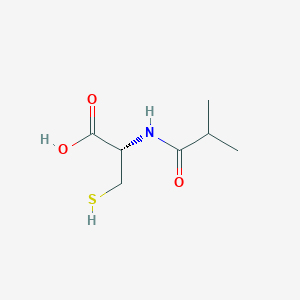
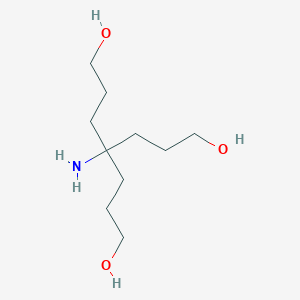
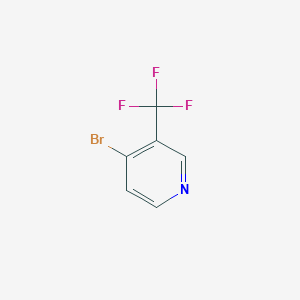
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)
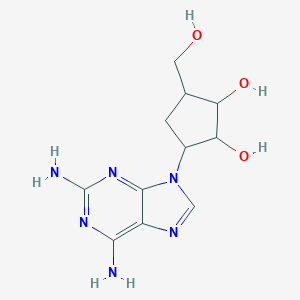
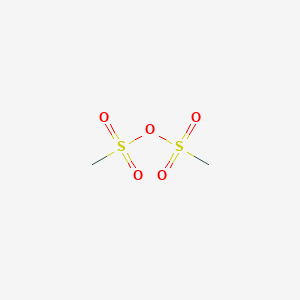

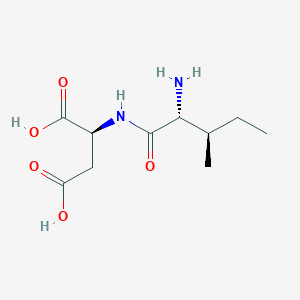
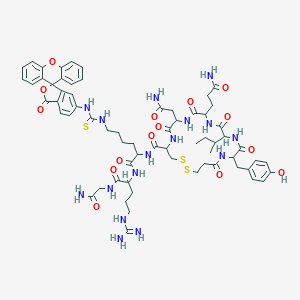
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
